molecular formula C16H14N6O B2509249 3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380178-42-5

3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2509249
CAS No.: 2380178-42-5
M. Wt: 306.329
InChI Key: HWABAHZBIAKQGC-UHFFFAOYSA-N
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Description

3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a benzoxazole moiety, an azetidine ring, and a pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the benzoxazole derivative. One common method involves the condensation of 2-aminophenol with aldehydes under solvent-free conditions using a pent-ethylene diammonium pentachloro bismuth catalyst . The azetidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the benzoxazole intermediate . The final step involves the formation of the pyrazine core, which can be achieved through a cyclization reaction involving a suitable nitrile precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and automated purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzoxazole moiety can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

3-[3-[1,3-benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-21(16-20-12-4-2-3-5-14(12)23-16)11-9-22(10-11)15-13(8-17)18-6-7-19-15/h2-7,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWABAHZBIAKQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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